N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorobenzyl)thiourea
Overview
Description
N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorobenzyl)thiourea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorobenzyl)thiourea is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins involved in cancer cell growth or immune system modulation. In agriculture, it may act by disrupting the nervous system of pests or by inducing systemic resistance in plants.
Biochemical and Physiological Effects:
Studies have shown that N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorobenzyl)thiourea can induce apoptosis (programmed cell death) in cancer cells and modulate the immune system by regulating the production of cytokines and other immune cells. In agriculture, it can enhance plant growth and protect against pests and diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorobenzyl)thiourea in lab experiments is its potential to act as a multi-functional compound with diverse applications. However, its limited solubility in water and other solvents can pose challenges in its use, and its potential toxicity to non-target organisms should be considered in agricultural applications.
Future Directions
For N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorobenzyl)thiourea research include further investigation of its mechanism of action, optimization of its synthesis method, exploration of its potential applications in other fields such as energy storage and catalysis, and development of more efficient and environmentally friendly agricultural formulations.
In conclusion, N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorobenzyl)thiourea is a chemical compound with significant potential in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop more efficient and sustainable applications.
Scientific Research Applications
N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorobenzyl)thiourea has been studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, it has been investigated as a potential anti-cancer agent and a modulator of the immune system. In agriculture, it has been studied for its ability to enhance plant growth and protect against pests and diseases. In material science, it has been explored for its potential use as a photochromic material and a molecular switch.
properties
IUPAC Name |
1-(5-tert-butyl-2-methoxyphenyl)-3-[(4-chlorophenyl)methyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2OS/c1-19(2,3)14-7-10-17(23-4)16(11-14)22-18(24)21-12-13-5-8-15(20)9-6-13/h5-11H,12H2,1-4H3,(H2,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFLUCSJPXBKOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NC(=S)NCC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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